2,2,2-Trifluoro-1-(m-tolyl)ethanone
Description
The Influence of Fluorine on Chemical Reactivity and Selectivity
The introduction of fluorine into an organic molecule significantly modulates its reactivity and selectivity. acs.orgresearchgate.net Fluorine's high electronegativity, the highest of all elements, creates strong carbon-fluorine (C-F) bonds, which are among the most stable in organic chemistry. youtube.comwikipedia.org This inherent stability often imparts increased thermal and chemical resilience to the parent molecule. wikipedia.org
Furthermore, the strong electron-withdrawing nature of fluorine can influence the electron density of neighboring atoms and functional groups, thereby altering reaction pathways and favoring specific outcomes. researchgate.netnih.gov This electronic effect can be strategically employed to direct the course of a chemical reaction, enhancing its selectivity for a desired product. acs.org The presence of fluorine can also impact the acidity of a molecule and its ability to form hydrogen bonds, further influencing its chemical behavior. nih.gov
The Trifluoromethyl Group's Impact on Molecular Properties
The trifluoromethyl (CF3) group is a particularly influential fluorine-containing substituent in organic synthesis. rsc.orgnih.gov Its introduction can profoundly modify a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgnih.gov The CF3 group is often used to enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes and interact with hydrophobic regions of proteins and enzymes. nih.gov
Moreover, the C-F bonds within the trifluoromethyl group are exceptionally strong, rendering this group highly resistant to metabolic degradation. nih.gov This increased metabolic stability can prolong the duration of a drug's action in the body. nih.gov The substitution of a methyl group (–CH3) with a trifluoromethyl group (–CF3) is a common strategy in medicinal chemistry, although the effect on biological activity can vary. acs.org While on average it may not lead to an improvement, in a notable percentage of cases, this substitution can significantly enhance bioactivity. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHRMVQCINHTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375026 | |
| Record name | 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-06-7 | |
| Record name | 2,2,2-Trifluoro-1-(3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1736-06-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,2,2 Trifluoro 1 M Tolyl Ethanone and Its Derivatives
Strategic Approaches to C-C Bond Formation in Trifluoromethyl Ketone Synthesis
The formation of the carbon-carbon bond between the m-tolyl group and the trifluoroacetyl group is a critical step in the synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethanone. Various strategies have been developed to achieve this transformation efficiently.
Acylation Reactions with m-Tolyl Substrates
One common approach to synthesizing aryl trifluoromethyl ketones is through the acylation of arenes. While specific examples detailing the direct acylation of m-xylene (B151644) or toluene (B28343) with trifluoroacetic anhydride (B1165640) or related reagents to yield this compound are not extensively covered in the provided results, general principles of Friedel-Crafts acylation suggest this as a plausible, albeit potentially challenging, route. The electron-donating methyl group on the aromatic ring would activate it towards electrophilic substitution. However, controlling regioselectivity to favor the meta-isomer and overcoming the deactivating effect of the trifluoromethyl group on the acylating agent are key challenges.
A more indirect but effective method involves a tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction. organic-chemistry.orgnih.gov In this approach, an enolizable alkyl phenyl ketone reacts with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride (NaH). organic-chemistry.org This tandem process affords trifluoromethyl ketones in high yields. organic-chemistry.orgnih.gov While not specific to the m-tolyl derivative, this methodology represents a powerful strategy for C-C bond formation in the synthesis of trifluoromethyl ketones. organic-chemistry.org
Oxidation of Precursor Trifluoromethyl Secondary Alcohols
A widely utilized and effective method for the preparation of this compound is the oxidation of its corresponding secondary alcohol precursor, 2,2,2-trifluoro-1-(m-tolyl)ethanol. researchgate.net The synthesis of this precursor alcohol is typically achieved through the nucleophilic trifluoromethylation of m-tolualdehyde using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) with a catalytic amount of a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). The oxidation of these α-trifluoromethyl secondary alcohols to the desired ketones can be challenging due to the electron-withdrawing nature of the CF₃ group, which increases the activation barrier for oxidation. thieme.de However, several efficient oxidation protocols have been developed.
Nitroxide-Catalyzed Oxidation Protocols
A notable and "green" oxidation method employs a catalytic amount of a nitroxide radical, such as 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (ACT), with a terminal oxidant like potassium persulfate (K₂S₂O₈). thieme.deresearchgate.netbohrium.comthieme-connect.com This methodology has proven effective for the oxidation of a variety of aromatic, heteroaromatic, and conjugated α-trifluoromethyl alcohols, including the precursor to this compound, which was obtained in a 78% yield under optimized conditions. bohrium.comthieme-connect.com The proposed mechanism involves the generation of sulfate (B86663) radical anions from the thermal decomposition of the persulfate, which then oxidize the nitroxide catalyst to the active oxoammonium cation. bohrium.com This cation, in turn, oxidizes the alcohol to the ketone. bohrium.com
Table 1: Nitroxide-Catalyzed Oxidation of 2,2,2-Trifluoro-1-(aryl)ethanols
| Substrate | Oxidant System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2,2,2-Trifluoro-1-(m-tolyl)ethanol | ACT, K₂S₂O₈, Pyridine | MeCN | 50 | 24 | 78 |
This table presents data on the oxidation of trifluoromethyl secondary alcohols to the corresponding ketones using nitroxide catalysts.
Photoredox Catalysis in Oxidation Pathways
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and it has been successfully applied to the oxidation of α-trifluoromethyl alcohols. rsc.orgresearchgate.net This approach merges the oxidative power of oxoammonium cations with photoredox catalysis to achieve the desired transformation under mild conditions. rsc.org By using a photocatalyst, such as an iridium complex, and a suitable organic oxidant like 4-acetamido-TEMPO, α-trifluoromethyl ketones can be generated in good yields. rsc.orgresearchgate.net This method offers an improvement over protocols that require stoichiometric amounts of the oxidant. researchgate.net While a specific example for the m-tolyl derivative is not provided, the general applicability to various α-trifluoromethyl alcohols suggests its potential for the synthesis of this compound. rsc.org
Trifluoromethylation of m-Tolyl Aldehydes and Related Compounds
Direct trifluoromethylation of carbonyl compounds is a fundamental strategy for introducing the CF₃ group. For the synthesis of this compound, this would involve the trifluoromethylation of a suitable m-tolyl precursor.
The nucleophilic trifluoromethylation of aldehydes using reagents like TMSCF₃ is a well-established method to produce trifluoromethylated secondary alcohols, which can then be oxidized to the corresponding ketones. semanticscholar.org The reaction of m-tolualdehyde with TMSCF₃ in the presence of a catalytic amount of TBAF provides the precursor alcohol, 2,2,2-trifluoro-1-(m-tolyl)ethanol.
More direct approaches to trifluoromethyl ketones from aldehydes have also been developed. One such method involves the copper-catalyzed trifluoromethylation of aldehydes using (bpy)Cu(CF₃)₃, Et₃SiH, and K₂S₂O₈ in aqueous acetone (B3395972) at room temperature. organic-chemistry.org This protocol is applicable to a range of aromatic aldehydes and proceeds through a proposed mechanism involving the Cu(II)-mediated trifluoromethylation of acyl radicals. organic-chemistry.org
Another strategy is the electrophilic trifluoromethylation of aldehyde derivatives. rsc.org For instance, aldehyde N,N-disubstituted hydrazones can undergo electrophilic attack by a CF₃ source at the azomethine carbon, offering an umpolung alternative to nucleophilic trifluoromethylation. rsc.org
Table 2: Synthesis of Trifluoromethyl Ketones from Aldehydes
| Aldehyde | Reagents | Method | Product |
|---|---|---|---|
| m-Tolualdehyde | TMSCF₃, TBAF (cat.) | Nucleophilic Trifluoromethylation | 2,2,2-Trifluoro-1-(m-tolyl)ethanol |
This table summarizes methods for the synthesis of trifluoromethyl ketones starting from aldehyde precursors.
Synthesis of Heterocyclic Systems Incorporating this compound Moieties
The incorporation of the this compound scaffold into heterocyclic systems is a key strategy for developing new bioactive molecules. The trifluoromethyl group can enhance properties such as metabolic stability and binding affinity.
Regioselective Synthesis of Trifluoromethylated Triazoles
Trifluoromethylated 1,2,4-triazoles are a significant class of heterocycles with a wide range of biological activities. A general and regioselective method for their synthesis involves the [3+2]-cycloaddition of nitrile imines with a trifluoroacetonitrile (B1584977) precursor. nih.govmdpi.com Nitrile imines, generated in situ from hydrazonyl chlorides, react with trifluoroacetonitrile to yield 5-trifluoromethyl-1,2,4-triazoles with high regioselectivity. nih.govmdpi.com
This methodology has been shown to be effective with a variety of substituted hydrazonyl chlorides, demonstrating its broad applicability. The reaction conditions are mild, and the process is scalable, making it a practical approach for the synthesis of these valuable compounds. nih.govmdpi.com The electronic properties of the substituents on the aryl group of the hydrazonyl chloride can influence the reaction efficiency. mdpi.com
Table 2: Regioselective Synthesis of 5-Trifluoromethyl-1,2,4-triazoles
| Entry | Hydrazonyl Chloride Substituent (Ar) | Yield (%) |
|---|---|---|
| 1 | Phenyl | 83 |
| 2 | 3-Methylphenyl | 98 |
| 3 | 4-Methylphenyl | 75 |
| 4 | 4-tert-Butylphenyl | 60 |
| 5 | 4-Fluorophenyl | 74 |
| 6 | 4-Chlorophenyl | 65 |
| 7 | 2-Naphthyl | 75 |
Data adapted from a study on the [3+2]-cycloaddition for the synthesis of 5-trifluoromethyl-1,2,4-triazoles. nih.govmdpi.com
Formation of Pyrimidine-Based Derivatives
Pyrimidine (B1678525) derivatives are another important class of heterocycles with diverse biological activities. A common method for their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with urea (B33335) or thiourea (B124793). Chalcones, which are α,β-unsaturated ketones, can serve as precursors to the 1,3-dicarbonyl moiety required for pyrimidine synthesis.
While direct synthesis from this compound is not explicitly detailed in the provided context, the formation of a chalcone (B49325) from this ketone is a known transformation. The resulting trifluoromethylated chalcone can then undergo cyclocondensation with urea or thiourea to yield the corresponding pyrimidine or pyrimidinethione derivative. This two-step approach allows for the incorporation of the trifluoromethyl-m-tolyl moiety into the pyrimidine ring system. Microwave-assisted solid-phase synthesis has been shown to be an efficient method for this type of reaction. mdpi.com
Exploration of Other Fused Heterocyclic Scaffolds
The versatility of this compound and its derivatives extends to the synthesis of a variety of other fused heterocyclic systems. For instance, trifluoromethyl-β-diketones, which can be derived from trifluoromethyl ketones, are valuable synthons for creating a range of heterocyclic scaffolds. researchgate.net
One notable example is the synthesis of trifluoromethylated fused tricyclic pyrazoles through the intramolecular cyclization of amines derived from cyclic ketones. rsc.org Additionally, the reaction of trifluoromethyl-β-diketones with 3-mercapto mdpi.comnih.govnih.govtriazoles can lead to the formation of functionalized triazole derivatives. rsc.org Furthermore, the reaction of fluoroalkyl-containing lithium 1,3-diketonates with amines and ammonium (B1175870) salts opens pathways to various other heterocyclic structures. nih.gov The exploration of these and other cyclization reactions continues to expand the library of accessible fused heterocyclic compounds incorporating the trifluoromethyl-m-tolyl moiety.
Reactivity and Mechanistic Studies of 2,2,2 Trifluoro 1 M Tolyl Ethanone
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of 2,2,2-Trifluoro-1-(m-tolyl)ethanone is highly susceptible to attack by nucleophiles. This section explores the reactions with amines and organometallic reagents.
Reaction with Amines and Formation of Imines/Enamines
The reaction of ketones with primary amines to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. libretexts.orglibretexts.orgmasterorganicchemistry.com This acid-catalyzed condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org For trifluoromethyl ketones like this compound, this reaction provides a direct route to trifluoromethyl-substituted imines, which are valuable intermediates in the synthesis of biologically active compounds.
A general and efficient method for the synthesis of trifluoromethyl-imines involves the reaction of α,α,α-trifluoromethylketones with primary amines under microwave irradiation using solid acid catalysts like K-10 montmorillonite (B579905) or the superacidic perfluorinated resinsulfonic acid, Nafion-H. nih.gov This solvent-free approach offers a green alternative to traditional methods. For less reactive substrates, the reaction can be carried out in a pressure vessel at elevated temperatures. nih.gov The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org The pH of the reaction medium is a critical factor, with optimal rates typically observed around a pH of 5. libretexts.org
While specific studies on this compound are not extensively detailed, the general reactivity of trifluoromethyl ketones suggests that it readily undergoes condensation with primary amines to afford the corresponding N-substituted 2,2,2-trifluoro-1-(m-tolyl)ethanimines. The electron-withdrawing trifluoromethyl group activates the carbonyl carbon, facilitating the initial nucleophilic attack by the amine.
Organometallic Additions (e.g., Grignard Reagents)
Grignard reagents (RMgX) are potent nucleophiles that readily add to the carbonyl group of ketones to form tertiary alcohols after acidic workup. tcichemicals.comnih.gov The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. nih.govnih.gov
In the case of this compound, the addition of a Grignard reagent, such as methylmagnesium bromide or phenylmagnesium bromide, is expected to yield the corresponding tertiary alcohol. The general mechanism proceeds through a six-membered ring transition state. nih.gov
However, a potential side reaction with Grignard reagents is the reduction of the ketone to a secondary alcohol. This occurs when the Grignard reagent has a β-hydrogen, which can be transferred to the carbonyl carbon via a cyclic transition state. tcichemicals.com Sterically hindered ketones are more prone to this reduction pathway. tcichemicals.com The presence of the bulky trifluoromethyl group in this compound might influence the ratio of addition to reduction products. To favor the addition product, organocerium reagents, generated in situ from Grignard reagents and cerium(III) chloride, can be employed. researchgate.net These reagents are known to be less basic and more nucleophilic, thus minimizing reduction. nih.gov
The asymmetric addition of Grignard reagents to prochiral ketones, facilitated by chiral ligands, offers a powerful method for the synthesis of enantiomerically enriched tertiary alcohols. rsc.orgmdpi.comresearchgate.net Chiral aminoalcohols and bidentate ligands like (-)-sparteine (B7772259) have been successfully used to induce high enantioselectivity in these reactions. rsc.orgresearchgate.net While specific data for this compound is not available, the general principles suggest that its asymmetric addition with Grignard reagents is a feasible approach to chiral trifluoromethylated tertiary alcohols.
Acid-Catalyzed Transformations
Trifluoroacetic acid (TFA) is a strong organic acid widely used as a catalyst and reagent in various organic transformations, including rearrangements, condensations, and deprotection reactions. nih.gov
Role of Trifluoroacetic Acid (TFA) in Derivatization and Rearrangements
Trifluoroacetic acid can catalyze a variety of reactions involving ketones. For instance, it is an effective catalyst for the Mannich reaction, a three-component condensation of a ketone, an aldehyde, and an amine to form a β-amino ketone. masterorganicchemistry.com While a direct study on this compound is not reported, its structural similarity to acetophenone (B1666503) suggests its potential participation in TFA-catalyzed Mannich reactions.
TFA is also known to mediate the oxidative self-condensation of aryl methyl ketones in the presence of selenium dioxide (SeO2), leading to the formation of complex oxygen heterocycles. nih.gov This reaction proceeds through a plausible glyoxal (B1671930) intermediate, and TFA plays a crucial role in catalyzing the condensation steps. nih.gov Theoretical studies on the reaction of ketones with aromatics in acidic media have shown that the catalytic effect of strong acids like trifluoromethanesulfonic acid (TFSA), a stronger analogue of TFA, involves not just the protonation of the carbonyl group but also the stabilization of intermediates, thereby reducing activation energies. nih.gov
Furthermore, TFA can be involved in derivatization by forming TFA esters. Mechanistic studies have shown that in TFA-mediated deacetalization reactions, alcohols formed as byproducts are converted to TFA esters, rendering the reaction irreversible. nih.gov This suggests that under certain conditions, reactions of this compound in the presence of TFA could lead to derivatized products.
Oxidative and Reductive Processes
The carbonyl group of this compound can undergo both oxidation and reduction, with the latter being a particularly important transformation for the synthesis of chiral alcohols.
Chemoselective Reduction to Alcohols
The reduction of a ketone to a secondary alcohol is a fundamental reaction in organic synthesis. For a molecule containing multiple functional groups, achieving chemoselective reduction of the ketone in the presence of other reducible groups is a significant challenge. youtube.com Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent that is milder than lithium aluminum hydride (LiAlH4) and often allows for the selective reduction of ketones and aldehydes. youtube.comchemguide.co.uk The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. chemguide.co.ukrsc.org
The reduction of this compound yields 2,2,2-trifluoro-1-(m-tolyl)ethanol. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon more electrophilic and thus more susceptible to hydride attack.
The asymmetric reduction of prochiral ketones is a powerful strategy for producing enantiomerically pure secondary alcohols, which are valuable chiral building blocks. rsc.org This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. Ruthenium-based catalysts, such as those derived from chiral N-tosylethylenediamine ligands, have proven highly effective for the asymmetric hydrogenation and transfer hydrogenation of aromatic ketones. nih.gov Asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone, a closely related compound, has been achieved with high yield and enantioselectivity using a chiral Ru complex in an electrochemical process. nih.gov Similarly, oxazaborolidine catalysts, generated in situ from chiral amino alcohols, are effective for the asymmetric borane (B79455) reduction of trifluoroacetophenones.
While specific yield and enantioselectivity data for the chemoselective reduction of this compound using various modern catalytic systems are not extensively documented in the provided results, the successful asymmetric reduction of its analogues strongly suggests that similar high levels of stereocontrol can be achieved for this substrate.
Perfluoroalkyl Ketones as Organocatalysts in Oxidation Reactions
The strong electron-withdrawing nature of the trifluoromethyl group in compounds like this compound renders the adjacent carbonyl carbon highly electrophilic. This property is harnessed in organocatalysis, particularly for oxidation reactions using environmentally benign oxidants like hydrogen peroxide (H₂O₂). While H₂O₂ is a green oxidant, its direct reaction with many substrates is slow and requires activation. acs.orgresearchgate.net Perfluoroalkyl ketones, such as 2,2,2-trifluoroacetophenone, a close analog of this compound, have been identified as highly effective organocatalysts for these transformations, especially for the epoxidation of alkenes. acs.orgnih.gov
The catalytic cycle is initiated by the reaction of the ketone with water to form a hydrate (B1144303), a process favored by the electron-deficient carbonyl carbon. acs.org This hydrate then reacts with hydrogen peroxide to generate a more potent oxidizing species, such as a perhydrate or a related intermediate. acs.orgresearchgate.net This species is capable of efficiently transferring an oxygen atom to a variety of olefins to form the corresponding epoxides, regenerating the ketone catalyst for subsequent cycles. acs.org This method allows for the chemoselective epoxidation of mono-, di-, and trisubstituted olefins in high to quantitative yields with catalyst loadings as low as 2–5 mol %. acs.orgnih.gov The reactions are typically fast, mild, and proceed under environmentally friendly conditions. acs.org
Table 1: Examples of Alkene Epoxidation using a Trifluoroacetophenone Catalyst System This table illustrates the types of transformations applicable to organocatalysis by perfluoroalkyl ketones.
| Substrate (Alkene) | Product (Epoxide) | Typical Yield |
|---|---|---|
| Styrene | Styrene Oxide | High |
| α-Methylstyrene | α-Methylstyrene Oxide | High |
| Cyclooctene | Cyclooctene Oxide | Quantitative |
| (E)-Stilbene | (E)-Stilbene Oxide | High |
Derivatization Strategies for Enhanced Functionality and Analysis
Derivatization of this compound is crucial for modifying its reactivity, enabling further synthetic transformations, and facilitating its analysis by chromatographic methods. Strategies often target the highly reactive carbonyl group or the adjacent α-protons to generate protected forms, reactive intermediates, or derivatives with improved analytical properties.
Esterification and Alkylation for Chromatographic Analysis
Direct esterification is not applicable to ketones. However, for analytical purposes, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), this compound can be reduced to its corresponding alcohol, 2,2,2-trifluoro-1-(m-tolyl)ethanol. The resulting hydroxyl group is amenable to derivatization. Reagents such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) can convert hydroxyl groups into N-methylpyridyl ether salts. nih.gov This derivatization improves ionization efficiency and chromatographic separation, which is essential for accurate quantification in complex matrices. nih.gov
Alkylation of the ketone, which forms a new carbon-carbon bond at the α-position, is a fundamental transformation. nih.gov Catalytic intramolecular alkylation of ketones with unactivated olefins has been achieved through dual activation methods that engage both the ketone and the olefin. nih.gov For intermolecular reactions, alkylation can be performed via the corresponding enolate. The development of direct asymmetric alkylation of ketones remains a significant challenge but is an area of active research, employing both organocatalysis and transition-metal catalysis to control stereochemistry. nih.gov
Silylation and Acylation for Protection and Characterization
Silylation is a common and effective method for protecting the ketone functional group, often by converting it into a silyl (B83357) enol ether. For trifluoromethyl ketones, this transformation can lead to difluoro enol silyl ethers. acs.orgdigitellinc.com These silyl enol ethers are not only protected forms of the ketone but are also valuable reactive intermediates for further synthesis. acs.org The formation of these derivatives is a key step that allows for subsequent functionalization under mild conditions. digitellinc.com
Acylation can similarly proceed through the enol or enolate form of the ketone. For instance, acylsilanes, which can be considered ketone precursors, have been used in palladium-catalyzed asymmetric allylic alkylations to generate α-alkylated ketones after conversion. nih.gov This strategy highlights how acylated intermediates can be used in stereoselective synthesis.
Development of Reactive Intermediates for Further Synthesis
The generation of reactive intermediates from this compound opens pathways to a wide array of complex fluorinated molecules. A key strategy involves the conversion of the trifluoromethyl ketone into a more versatile functional group.
One prominent example is the formation of difluoro enol silyl ethers. These intermediates, readily obtained from trifluoromethyl ketones, can undergo a variety of transformations. acs.orgdigitellinc.com They are susceptible to electrophilic attack, enabling reactions such as:
Trifluoromethylthiolation: Using electrophilic trifluoromethylthiolating reagents to construct novel trifluoromethylthio-α,α-difluoroketone functionalities. acs.orgdigitellinc.com
Trifluoromethylation: A difluoro homologation of the original ketone can be achieved using hypervalent iodine-based reagents. acs.orgdigitellinc.com
Arylation: Transition-metal-free arylation can be accomplished using hypervalent iodine reagents under mild conditions. acs.org
Another powerful strategy involves the selective activation of a single C-F bond within the trifluoromethyl group. Using rationally designed organophosphorus reagents, trifluoromethyl ketones can be converted into α-halodifluoromethyl ketones. gist.ac.kr This "interrupted Perkow reaction" replaces a fluorine atom with a more labile and synthetically versatile halogen (Cl, Br, or I). gist.ac.kr The resulting α-haloperfluoroketones possess two reactive sites with distinct properties, making them valuable building blocks for subsequent structural diversification. gist.ac.kr
Table 2: Synthetic Transformations via Reactive Intermediates of Perfluoroalkyl Ketones
| Starting Material | Intermediate | Reagent/Reaction Type | Product Class | Ref |
|---|---|---|---|---|
| Trifluoromethyl Ketone | Difluoro Enol Silyl Ether | Electrophilic Trifluoromethylthiolation | Trifluoromethylthio-α,α-difluoroketone | acs.orgdigitellinc.com |
| Trifluoromethyl Ketone | Difluoro Enol Silyl Ether | Hypervalent Iodine (Arylation) | Arylated Difluoroketone | acs.org |
Computational and Theoretical Investigations of 2,2,2 Trifluoro 1 M Tolyl Ethanone
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving 2,2,2-Trifluoro-1-(m-tolyl)ethanone. By modeling the electron density, DFT allows for the elucidation of reaction pathways and the prediction of reactivity, offering a microscopic view that complements experimental findings.
Transition State Analysis and Reaction Pathway Elucidation
DFT calculations are instrumental in identifying and characterizing the transition states of reactions involving this compound. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. DFT studies can map out the entire reaction coordinate for such transformations, revealing the geometry and energy of the transition state. This information is crucial for understanding the kinetics and mechanism of reactions such as nucleophilic additions and cycloadditions. For instance, in reactions catalyzed by agents like methyl trifluoromethanesulfonate, DFT can help establish the reaction mechanism by constructing the potential energy surface. unicamp.br
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its movements and interactions over time. These simulations are particularly valuable for understanding its conformational landscape and its interactions within complex environments like solutions and biological systems.
Conformational Analysis and Dynamic Behavior
MD simulations can explore the conformational space of this compound, identifying the most stable arrangements of its constituent atoms. The rotational barrier around the bond connecting the carbonyl group and the aromatic ring is a key determinant of its conformational preferences. Studies on similar fluorinated acetophenone (B1666503) derivatives have shown a preference for s-trans conformations, where the fluorine and oxygen atoms are in an anti-periplanar arrangement to minimize repulsion. nih.gov MD simulations can provide a statistical distribution of different conformers and the timescale of their interconversion.
Intermolecular Interactions in Solution and Biological Systems
Understanding the intermolecular interactions of this compound is crucial for predicting its solubility, miscibility, and biological activity. MD simulations can model the interactions between the ketone and solvent molecules, revealing details about the solvation shell and the nature of intermolecular forces, which include dipole-dipole interactions and London dispersion forces. libretexts.org In biological contexts, MD simulations can be used to study the binding of this compound to target proteins. nih.gov The trifluoromethyl group can enhance lipophilicity, facilitating interactions with hydrophobic pockets in proteins and enzymes.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
To accurately model the behavior of this compound in large biological systems, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. QM/MM methods provide a balance between computational cost and accuracy by treating the reactive part of the system with high-level QM methods and the surrounding environment with more efficient MM force fields. nih.gov
In the context of enzyme inhibition, for example, the interaction of this compound with the active site of an enzyme can be studied in detail. The ketone and key active site residues would be included in the QM region, allowing for an accurate description of bond-making and bond-breaking events, as well as charge transfer. The rest of the protein and the surrounding solvent would be treated with MM. Such QM/MM simulations have been successfully used to model the inhibition of enzymes like acetylcholinesterase by similar trifluoromethyl ketones, providing insights into the formation of transition state analogs and covalent intermediates. mdpi.com These studies are critical for the rational design of potent and specific enzyme inhibitors.
Modeling Enzyme-Inhibitor Complexes
The study of enzyme-inhibitor complexes is crucial for understanding how a molecule exerts its biological effect. Trifluoromethyl ketones (TFMKs), including this compound, are well-recognized as potent inhibitors of various proteases, particularly serine and cysteine proteases. nih.govepa.gov The high electronegativity of the fluorine atoms makes the carbonyl carbon of the TFMK group a highly reactive electrophile. nih.gov This feature is central to their mechanism of inhibition, which involves the formation of a covalent adduct with a nucleophilic residue in the enzyme's active site. nih.govepa.gov
Computational modeling, such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, is used to study these interactions in detail. While specific modeling studies for this compound are not extensively documented in public literature, research on structurally similar analogues provides a clear framework for how it likely interacts with target enzymes.
For instance, studies on the related compound, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), a potent inhibitor of human acetylcholinesterase (hAChE), demonstrate the power of these models. mdpi.com Kinetic analysis revealed that TFK is a slow-binding inhibitor, a characteristic often seen with TFMKs that form covalent adducts. nih.govmdpi.com Molecular modeling of the TFK-hAChE complex showed that after initial binding, the inhibitor acylates the active site serine residue to form a stable hemiketal. mdpi.com This covalent bond mimics the transition state of the natural substrate's hydrolysis, making TFMKs effective transition-state analogue inhibitors. mdpi.com Such modeling studies allow for the precise visualization of the binding pose, identification of key interacting amino acid residues, and calculation of binding energies, which are critical for rational drug design. nih.gov
Table 1: Kinetic and Binding Data for the Analogue Inhibitor TFK with Human Acetylcholinesterase This table presents data for 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), a structural analogue of this compound, to illustrate typical inhibition parameters derived from computational and kinetic studies.
| Parameter | Value | Description | Source |
| Inhibition Type | Competitive, Slow-Binding (Type B) | Inhibitor competes with the substrate and forms a stable complex over time. | mdpi.com |
| Ki | 5.15 nM | Initial reversible inhibition constant. | mdpi.com |
| Ki* | 0.53 nM | Final overall inhibition constant after complex stabilization. | mdpi.com |
| Residence Time (τ) | 20 min | The duration the inhibitor remains bound to the enzyme's active site. | mdpi.com |
Insights into Catalytic Mechanisms
Computational modeling of TFMK-enzyme complexes provides deep insights into the catalytic mechanisms of enzymes and how inhibitors interfere with them. The formation of a hemiketal or hemithioketal adduct between the TFMK and the enzyme's active site (e.g., a serine's hydroxyl group or a cysteine's thiol group) is a key mechanistic step. nih.govepa.gov This process is believed to mimic the tetrahedral intermediate formed during the hydrolysis of peptide or ester substrates. mdpi.com
By stabilizing this transition-state-like structure, the inhibitor effectively halts the catalytic cycle. QM/MM simulations are particularly useful for studying this covalent modification, as they can accurately model the bond-forming and bond-breaking events and the associated energy changes. These studies have confirmed that the carbonyl carbon of the trifluoromethyl ketone is the site of nucleophilic attack by the enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Fragment-Based Drug Design (FBDD) Considerations
QSAR and FBDD are cornerstone strategies in computational drug discovery that aim to link a molecule's chemical structure to its biological activity and to build potent drug candidates from smaller molecular fragments, respectively.
Influence of Trifluoromethyl Group on Lipophilicity and Protein Binding Affinity
The trifluoromethyl (-CF3) group is a privileged moiety in medicinal chemistry, largely due to its profound impact on a molecule's physicochemical properties. nih.gov One of its most significant effects is the enhancement of lipophilicity (fat-solubility). nih.gov Increased lipophilicity can improve a molecule's ability to cross biological membranes and interact with hydrophobic pockets within protein targets. nih.gov The Hansch lipophilicity parameter (π) for the -CF3 group is +0.88, indicating its strong lipophilic character. nih.gov
However, the relationship is not always straightforward. The position of the -CF3 group within a molecule can dramatically alter its effect on lipophilicity. nih.gov While an α-trifluoromethyl group strongly enhances lipophilicity, this effect diminishes as the group is moved further from a polar functional group. nih.gov Studies have also shown that strategic replacement of a CF3 group with a methyl group can lead to a drastic reduction in lipophilicity, a tactic used to fine-tune a drug candidate's properties. acs.org This interplay highlights the importance of precise structural modification in drug design. Furthermore, high protein binding, often correlated with high lipophilicity, can also affect a drug's pharmacokinetic profile. acs.orgwikipedia.org
Table 2: Comparative Lipophilicity of Fluorinated vs. Non-fluorinated Compounds This table illustrates the general principle of how trifluorination affects lipophilicity (log P), a key factor in protein binding. Higher log P values indicate greater lipophilicity.
| Compound Pair | Log P (Non-fluorinated) | Log P (Fluorinated) | Observation | Source |
| Toluene (B28343) vs. (Trifluoromethyl)benzene | 2.11 | 2.86 | -CF3 group increases lipophilicity. | nih.gov |
| Ethanol vs. 2,2,2-Trifluoroethanol | -0.31 | 0.38 | α-trifluorination significantly enhances lipophilicity. | nih.gov |
| Pentanol (B124592) vs. MeCF₂CF₂CF₂CH₂OH | 1.51 | ~1.5 | A hexafluorinated pentanol analogue can have a similar lipophilicity to the non-fluorinated parent. | acs.org |
Prediction of Biological Activities based on Molecular Structure
Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the chemical structure of a series of compounds with their measured biological activity. frontiersin.orgnih.gov By identifying key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that influence activity, QSAR models can predict the potency of novel, untested compounds. frontiersin.org
For a molecule like this compound, a QSAR study would analyze how variations in its structure—such as changing the substituent on the phenyl ring or altering the ketone moiety—affect its inhibitory activity against a specific target. 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) generate contour maps that visualize regions where modifications to the molecule would likely increase or decrease activity, providing a roadmap for designing more effective inhibitors. frontiersin.org
The biological activity of trifluoromethyl ketones is fundamentally linked to their molecular structure. epa.gov The electrophilic nature of the ketone, enhanced by the adjacent -CF3 group, is the key "warhead" for covalent inhibition of many hydrolases. nih.govepa.gov The remainder of the molecule, including the m-tolyl group in this case, serves as the "scaffold" that provides specificity and additional binding interactions with the target protein. nih.gov Studies on related compounds have shown that modifying the aromatic ring can significantly impact bioactivity, demonstrating a clear structure-activity relationship. nih.gov
Modern computational approaches leverage machine learning and large databases to predict the biological activity of molecules even when extensive experimental data is lacking. technologynetworks.com These tools can generate a bioactivity profile for a novel compound by comparing its chemical structure to thousands of known molecules, offering a powerful method for initial screening and hypothesis generation in the early stages of drug discovery. technologynetworks.com
Applications of 2,2,2 Trifluoro 1 M Tolyl Ethanone in Medicinal Chemistry and Drug Discovery Research
Utilization as a Scaffold for Bioactive Molecule Synthesis
The structure of 2,2,2-Trifluoro-1-(m-tolyl)ethanone serves as a versatile starting point or "scaffold" for the creation of more complex, biologically active molecules. Its reactive ketone group facilitates a variety of organic reactions, allowing for the construction of diverse chemical libraries for screening in drug discovery programs.
The trifluoromethyl ketone (TFMK) moiety is a key feature in the design of various enzyme inhibitors. TFMKs are recognized as effective inhibitors of serine and cysteine proteases. nih.gov The strong electronegativity of the fluorine atoms makes the carbonyl carbon a highly active electrophile, susceptible to nucleophilic attack by amino acid residues like serine or cysteine in an enzyme's active site. nih.gov This often results in the formation of a stable hemiketal or hemithioketal adduct, leading to potent and sometimes slow, tight-binding inhibition. nih.gov
For example, the TFMK scaffold has been utilized in the development of inhibitors for viral proteases, such as the SARS-CoV 3CL protease. In one study, a series of TFMK-containing compounds were synthesized to target this cysteine protease. nih.gov The synthesis involved a multi-step process starting from nitroalkanes and trifluoroacetaldehyde (B10831) ethyl hemiacetal to build the core inhibitor structure. nih.gov This highlights how the fundamental TFMK unit, present in this compound, can be incorporated into larger molecules to target specific enzymes.
Furthermore, derivatives of trifluoro-ethanone have been investigated as potential efflux pump inhibitors in bacteria. A study on a 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivative demonstrated its ability to increase the susceptibility of multidrug-resistant Mycobacterium tuberculosis to existing anti-TB drugs, suggesting a role as an adjuvant therapy.
Transition-state analogues are stable molecules designed to mimic the unstable, high-energy transition state of an enzymatic reaction. Because enzymes have the highest affinity for the transition state, molecules that resemble it can act as potent inhibitors. acs.org The trifluoromethyl ketone group is particularly well-suited for creating transition-state analogues. When a TFMK inhibitor binds to the active site of a serine or cysteine protease, the carbonyl carbon is attacked by the hydroxyl or thiol group of the catalytic residue, forming a tetrahedral intermediate (a hemiketal or hemithioketal). nih.gov This intermediate is structurally similar to the natural tetrahedral transition state of peptide bond hydrolysis, making TFMKs effective transition-state analogue inhibitors.
A prominent example is seen in the study of acetylcholinesterase (AChE) inhibitors. The fluorinated acetophenone (B1666503) derivative, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), which shares the core structure of this compound, was identified as a potent transition-state analogue inhibitor of human AChE. nih.govbldpharm.com Kinetic analysis and molecular modeling showed that after binding, the inhibitor acylates the active site serine, leading to a complex that resembles the substrate's tetrahedral intermediate. nih.gov
Exploration in Enzymatic Inhibition Studies
The trifluoromethyl ketone moiety is a powerful tool for studying enzyme mechanisms and for developing potent inhibitors, particularly for hydrolases like acetylcholinesterase.
Derivatives of this compound have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) and a key target in the treatment of Alzheimer's disease. nih.gov
One such derivative, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), demonstrated potent, competitive, and reversible inhibition of human AChE. nih.govbldpharm.com Another related compound, 2,2,2-trifluoro-1-(3-trimethylsilylphenyl) ethanone (B97240) (also known as Zifrosilone), was developed as a novel tight-binding inhibitor of AChE. Pharmacokinetic and pharmacodynamic studies in dogs showed that this compound could achieve almost 100% inhibition of AChE activity.
Kinetic studies are crucial for characterizing these inhibitors. Parameters such as the inhibition constant (Ki), which measures the inhibitor's binding affinity, are determined through assays that monitor enzyme activity at various substrate and inhibitor concentrations. nih.govacs.org For TFK, the initial fast reversible inhibition was of a competitive type with a Ki value of 5.15 nM. nih.gov
Table 1: Kinetic Parameters of an Acetylcholinesterase Inhibitor
| Inhibitor | Target Enzyme | Inhibition Type | Ki (Initial) | Ki* (Final) | Residence Time (τ) |
|---|---|---|---|---|---|
| 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) | Human Acetylcholinesterase (AChE) | Slow-Binding (Type B) | 5.15 nM | 0.53 nM | 20 min |
Data sourced from kinetic studies on TFK, a structural analogue of this compound. nih.govbldpharm.com
A key characteristic of many trifluoromethyl ketone inhibitors is their slow-binding inhibition (SBI) behavior. nih.gov Unlike classical inhibitors that reach equilibrium with the enzyme almost instantly, slow-binding inhibitors establish equilibrium over seconds, minutes, or even hours. nih.govnih.gov This property can lead to a more sustained pharmacological effect.
Slow-binding inhibition can occur through different mechanisms. A common one for TFMKs is a two-step process (Type B inhibition). nih.govnih.gov First, the inhibitor rapidly binds to the enzyme's active site to form an initial, non-covalent encounter complex (EI). This is followed by a slow conformational change or "isomerization" step, leading to a much more stable, tightly bound complex (EI*). nih.govnih.gov
The inhibition of human AChE by 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) exemplifies this mechanism. nih.govbldpharm.com Kinetic analysis revealed it to be a slow-binding inhibitor of type B, with the final, more stable complex having an inhibition constant (Ki*) of just 0.53 nM. nih.gov This slow, tight binding results in a long residence time of the inhibitor on the enzyme, in this case, approximately 20 minutes, before the enzyme can recover full activity. nih.gov This prolonged action is a desirable trait in drug development, as it can translate to longer-lasting efficacy in vivo. nih.gov
Anticancer Research
The inclusion of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy in the development of anticancer drugs. nih.gov The C-F bond is stronger than a C-H bond, which can make fluorinated molecules more stable and resistant to metabolic degradation by enzymes. nih.gov The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its intracellular target. nih.gov
While direct studies on the anticancer activity of this compound are not prominent in the available literature, the broader class of trifluoromethyl ketones and related structures has shown significant promise in oncology research. For instance, α-trifluoromethyl chalcones have been synthesized and evaluated as potent antiproliferative agents against androgen-independent prostate cancer cell lines. nih.gov One lead compound from this class demonstrated superior antitumor activity in animal models at low doses. nih.gov
Furthermore, research into other heterocyclic systems incorporating a trifluoromethyl group has yielded potent anticancer agents. A study on new thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a -CF3 group identified compounds with significant in vitro anticancer activity across a panel of 60 human cancer cell lines. nih.gov The combination of the trifluoromethyl group with the thiazolo[4,5-d]pyrimidine scaffold was intended to enhance the bioavailability and therapeutic properties of the resulting molecules. nih.gov These examples underscore the potential of scaffolds like this compound as starting points for the design of novel anticancer agents.
Table 2: Anticancer Activity of a Representative α-Trifluoromethyl Chalcone (B49325)
| Compound | Cell Line (Cancer Type) | IC50 (µM) |
|---|---|---|
| Chalcone 5 | PC-3 (Prostate) | 0.005 |
| DU145 (Prostate) | 0.006 | |
| A549 (Lung) | 0.006 | |
| MCF-7 (Breast) | 0.004 |
IC50 is the concentration of the compound that causes a 50% reduction in cell growth. Data sourced from studies on α-trifluoromethyl chalcones. nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives as Antitumor Scaffolds
The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in the development of kinase inhibitors for cancer therapy. rsc.org Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers. rsc.org The synthesis of this scaffold often involves the condensation of a 5-aminopyrazole intermediate with a 1,3-dicarbonyl compound or its equivalent. This compound can serve as a critical starting material for creating the necessary trifluoromethyl-substituted building blocks for these syntheses.
Research into pyrazolo[1,5-a]pyrimidine derivatives has shown that incorporating a trifluoromethylphenyl group can lead to potent anticancer activity. byu.edu For instance, studies on related compounds have demonstrated significant inhibitory effects against various cancer cell lines. One study synthesized a series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines and tested their efficacy against A2780 ovarian and MCF7 breast cancer cell lines. byu.edu A derivative featuring a 3-(4-(trifluoromethyl)phenyl) group was identified as one of the most active compounds, highlighting the importance of the trifluoromethyl moiety for biological activity. byu.edu
Another study focused on developing dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are implicated in cancer progression. nih.gov Their work identified pyrazolo[1,5-a]pyrimidine derivatives as promising candidates. nih.gov Although not directly using the m-tolyl isomer, the research underscores the viability of this scaffold, which can be accessed through precursors like this compound, for developing potent and selective anticancer agents.
Table 1: Anticancer Activity of Related Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Analogue | Cancer Cell Line | Activity (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|
| 3-(4-(trifluoromethyl)phenyl)-6-[4-(2-(piperidin-1-yl)ethoxy]phenyl analogue | A2780 Ovarian | 0.84 µM | byu.edu |
| 3-(2-fluorophenyl)-6-[4-(2-(4-methylpiperzin-1-yl)ethoxy]phenyl analogue | MCF7 Breast | 0.52 µM | byu.edu |
| Compound 6s | RFX 393 Renal Carcinoma | 11.70 µM | nih.gov |
Benzothiazole (B30560) Derivatives in Cancer Cell Line Cytotoxicity
Benzothiazole is another privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent antitumor effects. nih.govfrontiersin.org The synthesis of 2-aryl-benzothiazoles can be achieved through the condensation of an o-aminothiophenol with a substituted benzoic acid or aldehyde, a pathway where derivatives of this compound can be utilized.
The inclusion of fluorine atoms in the benzothiazole structure is a known strategy to enhance anticancer activity. nih.gov Research has demonstrated that fluorinated 2-aryl benzothiazole derivatives exhibit significant cytotoxicity against human breast cancer cell lines, such as MCF-7. nih.gov For example, a study highlighted that hydroxyl-substituted fluorobenzothiazoles showed potent growth inhibition with GI₅₀ values in the sub-micromolar range. nih.gov
Further studies have synthesized novel benzothiazole derivatives and evaluated their effects on pancreatic cancer cells. nih.gov These compounds were found to induce apoptosis and reduce cell viability in PANC-1 cells, suggesting their potential as therapeutic agents against this aggressive cancer. nih.gov While these studies may not have used this compound directly, they validate the strategy of using fluorinated aromatic ketones to generate benzothiazole derivatives with significant anticancer properties.
Table 2: Cytotoxicity of Related Fluorinated Benzothiazole Derivatives
| Compound | Cancer Cell Line | Activity (GI₅₀) | Reference |
|---|---|---|---|
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 µM | nih.gov |
Antibacterial and Antifungal Investigations
The emergence of drug-resistant pathogens necessitates the continuous search for new antimicrobial agents. Derivatives of this compound have been explored for creating novel compounds with antibacterial and antifungal properties.
Evaluation of Pyrrole-Containing Compounds for Antibacterial Potential
The pyrrole (B145914) ring is a core component of many natural and synthetic compounds with biological activity. nih.govnih.gov Synthetic routes like the Paal-Knorr synthesis allow for the creation of substituted pyrroles from 1,4-dicarbonyl compounds, which can be derived from precursors such as this compound.
Recent reviews have highlighted the progress in developing new pyrrole-containing compounds with antibacterial potential. nih.govnih.gov For example, a series of compounds based on a 1H-pyrrole-2-carboxylate scaffold were synthesized and tested against Mycobacterium tuberculosis. nih.gov One derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), showed a potent minimum inhibitory concentration (MIC) of 0.7 µg/mL. nih.gov This demonstrates that the pyrrole framework, accessible from ketone precursors, is a viable starting point for developing new antibacterial agents.
Another study developed pyrrole-based chalcones and evaluated their antimicrobial effects. mdpi.com The research found that specific dichlorophenyl-substituted furan-pyrrole compounds were the most potent antifungal agents against Candida krusei. mdpi.com
Table 3: Antibacterial Activity of Related Pyrrole Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |
| Compound 2 | Enterococcus faecalis (ATCC 51299) | Activity close to chloramphenicol | mdpi.com |
Thiourea (B124793) Derivatives with Insecticidal and Fungicidal Activities
Thiourea derivatives are known for their broad spectrum of biological activities, including insecticidal and fungicidal properties. These compounds can be synthesized by reacting an amine with carbon disulfide or an isothiocyanate. The amine precursor, in this case, 2,2,2-Trifluoro-1-(m-tolyl)ethanamine, can be readily synthesized from this compound.
A patented synthesis for 1-o-tolyl-2-thiourea highlights its role as an intermediate for the fungicide tricyclazole, which is used to control rice blast disease. google.com While this example uses the ortho-tolyl isomer, it establishes a clear link between the tolyl-thiourea structure and fungicidal applications. The synthesis involves the reaction of o-toluidine (B26562) with ammonium (B1175870) thiocyanate. google.com A similar approach using the corresponding trifluoro-m-tolyl amine derivative would yield analogous thiourea compounds. Other patents also describe novel thiourea derivatives for their use as fungicides, confirming the potential of this chemical class in agriculture. google.com
Potential in Neurological and Other Therapeutic Areas
The complexity of neurodegenerative diseases like Alzheimer's requires the development of multifunctional molecules that can interact with several pathological targets. nih.gov
Development of Related Molecules for Neurodegenerative Disorders (e.g., Alzheimer's Disease)
Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by features such as protein aggregation (amyloid-beta and tau), metal ion dyshomeostasis, and oxidative stress. nih.govnih.gov The development of effective therapeutics often focuses on designing molecules that can address more than one of these pathological features. nih.gov
While direct studies on this compound for neurodegenerative disorders are not prominent, its structural motifs are relevant to the field. The trifluoromethyl ketone group is a known pharmacophore that can enhance the binding affinity and metabolic stability of drug candidates. Molecules incorporating trifluoromethyl groups are investigated as inhibitors of enzymes implicated in neurodegeneration, such as certain kinases. The development of small molecules that can cross the blood-brain barrier and modulate targets like tau protein is a central strategy in Alzheimer's research. nih.gov Therefore, this compound represents a valuable starting point for synthesizing novel chemical entities with the potential for evaluation in models of neurodegenerative diseases.
Considerations for Drug Development and Biochemical Applications
The journey of a chemical compound from a laboratory curiosity to a therapeutic agent or a trusted biochemical tool is fraught with challenges. For this compound, its unique structural features, centered around the trifluoromethyl ketone moiety, present a distinct set of considerations for medicinal chemists and biochemists. These properties dictate its potential interactions with biological systems, its metabolic fate, and its utility as a probe for studying enzymatic processes.
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF3) in this compound is particularly significant, bestowing properties that make it an attractive scaffold and building block in drug discovery.
The primary driver of its utility is the powerful electron-withdrawing nature of the -CF3 group. This effect polarizes the adjacent carbonyl carbon, making it highly electrophilic. This enhanced electrophilicity allows the ketone to form stable, yet often reversible, covalent adducts (hemiketals) with nucleophilic residues like serine, cysteine, or threonine in the active sites of enzymes. This ability to act as a "warhead" makes trifluoromethyl ketones (TFMKs) a prominent class of enzyme inhibitors. They are often designed as transition-state analogs, mimicking the tetrahedral intermediate of amide or ester hydrolysis, which allows them to bind with high affinity to proteases and esterases.
While specific large-scale clinical development of this compound itself has not been widely documented, it serves as a crucial intermediate and a model compound for structure-activity relationship (SAR) studies. For instance, research into related fluorinated acetophenones has shown them to be competitive inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Molecular docking simulations have indicated that these compounds can bind effectively within the enzyme's active site.
Furthermore, derivatives of this compound have shown significant biological potential. A notable example is a 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivative, which was investigated as a potential efflux pump inhibitor in Mycobacterium tuberculosis. nih.gov This study highlights the potential for this chemical motif to be used in developing adjuvants for antibiotic therapies, combating multidrug resistance. nih.gov
Preliminary research also suggests that this compound may have anti-inflammatory and antimicrobial properties. Its lipophilic character, enhanced by the trifluoromethyl group, may allow it to penetrate bacterial membranes more effectively.
Considerations for Drug Development and Biochemical Applications
When considering a compound like this compound for drug development, several factors must be carefully evaluated. Its mechanism of action, metabolic stability, and potential for off-target effects are paramount.
Mechanism of Action and Enzyme Inhibition: The primary biochemical application of TFMKs is as enzyme inhibitors. The electrophilic carbonyl carbon is key to this function. In aqueous environments, the ketone exists in equilibrium with its hydrate (B1144303) form (a gem-diol), which is a close mimic of the tetrahedral transition states of reactions catalyzed by many hydrolases. This allows TFMKs to act as potent, often reversible, inhibitors of enzyme classes such as serine proteases, cysteine proteases, and esterases.
Detailed Research Findings: Studies on related TFMK compounds provide insight into the potential efficacy of this class. The inhibitory activity is highly dependent on the substitution pattern of the aromatic ring, which influences binding to the enzyme's specificity pockets.
Table 1: Inhibitory Activity of a Related Trifluoromethyl Ketone This table presents data for a structurally similar compound, illustrating the potential potency of this chemical class against key enzymes.
| Compound Name | Target Enzyme | IC50 (µM) | Mechanism of Action |
| 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone | Acetylcholinesterase (AChE) | 0.015 | Slow-binding Inhibition |
Data sourced from a study on related fluorinated acetophenones.
Metabolic Stability: A critical consideration in drug development is how the body processes a compound. The metabolic stability of this compound would need thorough investigation. Ketone groups can be susceptible to reduction by carbonyl reductases, which would convert the active ketone into a less active or inactive alcohol metabolite. However, the presence of the electron-withdrawing trifluoromethyl group can influence this metabolic pathway, potentially increasing stability compared to non-fluorinated ketones. The tolyl methyl group could also be a site for oxidative metabolism.
Structure and Reactivity: The position of the methyl group on the phenyl ring (meta in this case) is crucial. It influences the electronic properties and steric profile of the molecule, which in turn affects its binding affinity and reactivity.
Table 2: Comparison of Physicochemical Properties of Related Isomers This table compares the subject compound with its isomers and a non-fluorinated analog to highlight the impact of substituent placement and fluorination.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Implication for Reactivity/Binding |
| This compound | C₉H₇F₃O | 188.15 | Methyl group at meta-position | Baseline electronic and steric profile for this series. |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | C₉H₇F₃O | 188.15 | Methyl group at para-position | Alters steric bulk and electronic distribution, potentially affecting enzyme pocket fit. |
| 2,2,2-Trifluoro-1-(o-tolyl)ethanone | C₉H₇F₃O | 188.15 | Methyl group at ortho-position | Introduces steric hindrance near the ketone, which can significantly impact binding and reactivity. |
| 1-(m-tolyl)ethanone | C₉H₁₀O | 134.18 | Non-fluorinated ketone | Lacks the highly electrophilic carbonyl carbon, making it a much weaker enzyme inhibitor. |
Q & A
Q. How can the synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethanone be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using m-xylene and trifluoroacetic anhydride. Optimization involves catalyst selection (e.g., Lewis acids like AlCl₃ or FeCl₃), solvent polarity adjustments, and temperature control. reports a 78% yield using a catalytic system under mild conditions (room temperature, CH₂Cl₂ solvent). Key variables include reaction time (monitored by TLC) and stoichiometric ratios of the acylating agent to substrate (1.2:1 recommended). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for structural confirmation. For example:
- ¹H NMR (CDCl₃, 300 MHz): Peaks at δ 7.91–7.85 (m, 2H) and δ 2.45 (s, 3H) confirm aromatic protons and the methyl group on m-tolyl.
- ¹³C NMR : A carbonyl signal at δ 180.83 (q, J = 34.8 Hz) indicates trifluoroacetyl group coupling.
- ¹⁹F NMR : A singlet at δ –71.15 confirms CF₃ symmetry.
IR spectroscopy (C=O stretch ~1700 cm⁻¹) and mass spectrometry (m/z 203.16 [M⁺]) further validate the structure .
Q. How can reaction byproducts be minimized during trifluoroacetylation?
- Methodological Answer : Byproduct formation (e.g., diacylated products or isomerization) is mitigated by:
- Controlled reaction kinetics : Slow addition of trifluoroacetic anhydride to prevent local overheating.
- Catalyst recycling : Use of immobilized Lewis acids (e.g., Fe³⁺-doped MIL-100 frameworks) to reduce side reactions ().
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance regioselectivity for the m-tolyl position .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of trifluoroacetylation on m-tolyl derivatives?
- Methodological Answer : Density Functional Theory (DFT) studies reveal that electron-donating methyl groups on m-tolyl activate the para and ortho positions. However, steric hindrance from the CF₃ group directs acylation to the less hindered meta position. Kinetic isotope effect (KIE) experiments and Hammett plots further correlate substituent effects with transition-state stabilization .
Q. How can contradictions in catalytic selectivity data be resolved for trifluoroacetylated products?
- Methodological Answer : Conflicting selectivity reports (e.g., ’s 52% desired product vs. 35% side products) require:
- Reaction monitoring : In situ ¹⁹F NMR tracks intermediates (e.g., hemiacetal vs. ketone formation).
- Computational modeling : Transition-state analysis identifies competing pathways (e.g., MIL-100(Sc,Fe) vs. homogeneous catalysts).
- Design of Experiments (DoE) : Statistical optimization of temperature, pressure, and catalyst loading reduces variability .
Q. What methodologies validate the compound’s role as a transition-state analog in enzyme inhibition studies?
- Methodological Answer : Kinetic assays (e.g., acetylcholinesterase inhibition in ) use:
- Slow-binding kinetics : Monitoring progress curves to calculate kon/koff ratios.
- Molecular docking : Aligns the trifluoroacetyl group with catalytic triads in enzyme active sites.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm competitive inhibition .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent substitution : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME), reducing environmental impact.
- Catalyst recovery : Heterogeneous catalysts (e.g., MIL-100(Sc,Fe)) enable reuse across multiple cycles.
- E-factor analysis : reports an E-factor of 13.6; optimizing reagent stoichiometry and solvent recovery can lower this metric .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in reported NMR chemical shifts?
- Methodological Answer : Variations in δ values (e.g., ¹⁹F shifts in vs. 10) arise from solvent (CDCl₃ vs. DMSO) and concentration effects. Standardization protocols include:
- Internal referencing : Use TMS (for ¹H/¹³C) and CFCl₃ (for ¹⁹F).
- Temperature control : Maintain 25°C to minimize solvent-induced shifts.
Cross-validation with high-resolution mass spectrometry (HRMS) ensures data reliability .
Q. What strategies differentiate polymorphic forms of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing differences (e.g., SHELX-refined structures in ).
- DSC/TGA : Thermal analysis identifies melting point variations and stability profiles.
- Solid-state NMR : Detects conformational changes in the CF₃ group .
Applications in Advanced Systems
Q. How is the compound utilized in the synthesis of fluorinated heterocycles?
- Methodological Answer :
It serves as a precursor for triazoles () and isoxazoles via Huisgen cycloaddition or acid-catalyzed annulation. Key steps: - Click chemistry : React with NaN₃ under Cu(I) catalysis to form 1,2,3-triazoles.
- Regioselective functionalization : Substituents on m-tolyl direct cycloaddition to specific positions (e.g., 1,4 vs. 1,5 triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
